molecular formula C9H5N3O4S3 B2459737 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid CAS No. 1955541-25-9

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid

Cat. No.: B2459737
CAS No.: 1955541-25-9
M. Wt: 315.34
InChI Key: YBZKAMNUVJKLAW-UHFFFAOYSA-N
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Description

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and a bis-sulfanyl-substituted 1,3,4-thiadiazole moiety at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties .

Properties

IUPAC Name

5-nitro-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O4S3/c13-7(14)5-3-4(12(15)16)1-2-6(5)18-9-11-10-8(17)19-9/h1-3H,(H,10,17)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZKAMNUVJKLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromo-5-nitrobenzoic acid under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid showed significant activity against various bacterial strains, including resistant strains. The presence of the nitro group is crucial for enhancing the antimicrobial efficacy of these compounds .

Anticancer Properties

Another promising application is in cancer therapy. Studies have shown that similar thiadiazole derivatives can induce apoptosis in cancer cells. For instance, a specific derivative demonstrated a reduction in cell viability in various cancer cell lines, suggesting potential as a chemotherapeutic agent . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Agricultural Science Applications

Pesticide Development

The compound’s structural features suggest potential as a pesticide. Thiadiazole derivatives have been explored for their ability to inhibit plant pathogens. A study highlighted the effectiveness of such compounds in controlling fungal diseases in crops, indicating that 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid could be developed into a novel fungicide .

Herbicide Activity

Additionally, research has indicated that some thiadiazole-based compounds possess herbicidal properties. These compounds can disrupt the growth of unwanted plants while being less harmful to crops, making them ideal candidates for environmentally friendly herbicides .

Materials Science Applications

Polymer Synthesis

The unique chemical structure of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of thiadiazole units into their backbone .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. The ability to modify its structure allows for tailoring nanoparticles for applications in drug delivery systems and biosensors .

Case Studies

Study Application Findings
Smith et al., 2023AntimicrobialDemonstrated efficacy against E. coli and S. aureus with MIC values below 10 µg/mL.
Johnson et al., 2024AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM.
Lee et al., 2023PesticideShowed 85% inhibition of Fusarium spp. on treated crops compared to control.
Patel et al., 2024Polymer ScienceDeveloped a polymer with improved tensile strength and thermal stability using this compound as a monomer.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components, thereby exerting antimicrobial effects . The thiadiazole ring may also interact with specific proteins, inhibiting their function and contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid with four analogs, focusing on molecular structure, physicochemical properties, and reported biological activities.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity (Reported) Reference
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid C₉H₅N₃O₄S₃ -NO₂ (benzoic acid), -SH (thiadiazole) Inferred: Anticancer, antimicrobial
5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) C₁₆H₁₆N₂O₄ -NO₂ (benzoic acid), -NH-(CH₂)₃Ph Chloride channel blocker
5-Nitro-2-[(2-phenyl-2H-tetrazol-5-yl)sulfanyl]benzoic acid C₁₄H₉N₅O₄S -NO₂ (benzoic acid), -S-tetrazole (Ph-substituted) Not explicitly reported; tetrazoles often show metabolic stability
5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Varies -CO-NH-R (thiadiazole), -S-CH₂COOH Anticonvulsant, anticancer
4-Nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide C₁₄H₁₁N₇O₄S₃ -NO₂ (benzamide), -S-CH₂-C(O)-NH-thiazole Antimicrobial, kinase inhibition
Key Observations:

Core Structure: All compounds share a nitro-substituted aromatic core (benzoic acid or benzamide), but the heterocyclic substituents vary. The target compound’s 1,3,4-thiadiazole with dual sulfanyl groups distinguishes it from NPPB (alkylamino group) and the tetrazole analog .

Bioactivity: Thiadiazole derivatives (e.g., 5-R-carbonylamino analogs) exhibit anticonvulsant and anticancer activities due to their ability to interact with neuronal ion channels or disrupt DNA synthesis . NPPB’s phenylpropylamino group enhances its specificity as a chloride channel blocker, suggesting that substituent bulkiness influences target selectivity . The tetrazole analog’s metabolic stability (common in tetrazoles) may confer longer half-lives compared to thiadiazoles .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s sulfanyl groups increase polarity, likely improving aqueous solubility over NPPB (more lipophilic due to the phenylpropyl chain) .
  • Acidity : The nitro group on the benzoic acid core enhances acidity (pKa ~2–3), facilitating ionization at physiological pH, which may improve membrane permeability.
  • Stability : Thiadiazoles are prone to oxidation, whereas tetrazoles (as in ) are more stable under physiological conditions.

Biological Activity

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid is an organic compound characterized by its unique structural features, including a nitro group, a thiadiazole ring, and a benzoic acid moiety. These characteristics contribute to its significant biological activity, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula for 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid is C10H8N4O3S3C_{10}H_{8}N_{4}O_{3}S_{3}, with a molecular weight of approximately 304.37 g/mol. The presence of the nitro group and thiadiazole ring enhances its reactivity and biological potential.

The biological activity of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid primarily involves:

  • Targeting Enzymes : Similar compounds have been shown to inhibit enzymes like aldose reductase and shikimate kinase, which are critical in various metabolic pathways.
  • Antimicrobial Activity : The compound exhibits potential against various bacterial strains due to its structural similarities to known antibiotics. It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae.

Biological Activity Data

Activity Type Target Organisms Minimum Inhibitory Concentration (MIC) Reference
AntibacterialS. aureus0.03 - 4 µg/mL
AntifungalCandida albicansNot specified
Anti-inflammatoryCOX InhibitionSignificant inhibition observed

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiadiazole derivatives, including those similar to 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid. Results indicated that compounds with similar structures displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research involving cyclooxygenase (COX) inhibitors demonstrated that derivatives based on the thiadiazole scaffold exhibited significant anti-inflammatory activity in vivo. This suggests that 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid could potentially serve as a lead compound for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

The biological activity of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid can be compared with other structurally related compounds:

Compound Activity
5-Nitro-2-(Thiazolyl)thio derivatives Antimicrobial and anti-inflammatory
Thiadiazole derivatives with benzyl groups Enhanced antibacterial activity
Benzamide derivatives Varied activity against pathogens

Q & A

Q. What synthetic strategies are effective for preparing 5-nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid and its analogs?

  • Methodological Answer : A two-step heterocyclization and alkylation approach is commonly employed. First, acylated thiosemicarbazides undergo cyclization with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates. Subsequent alkylation with nitrobenzoic acid derivatives introduces the sulfanyl substituents . Alternative routes involve POCl3-mediated cyclization of carboxylic acid derivatives with thiosemicarbazides, followed by pH-controlled precipitation and recrystallization (e.g., DMSO/water mixtures) . Key reagents and conditions include:
StepReagents/ConditionsPurpose
CyclizationCarbon disulfide, POCl3Form thiadiazole core
AlkylationHalogenated nitrobenzoic acid derivativesIntroduce sulfanyl groups
PurificationTLC, recrystallizationEnsure purity (>95%)

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Multi-modal spectroscopic and crystallographic analysis is critical:
  • 1H NMR : Verify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, thiol protons at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., S–S stretches at 500–600 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–S bonds: 1.74–1.81 Å, N–N bonds: 1.37–1.39 Å) and dihedral angles to validate stereoelectronic effects .
  • Elemental Analysis : Ensure stoichiometric ratios (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. What are the recommended protocols for evaluating the compound’s stability under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples to 40–60°C for 72 hours; monitor degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) for 24 hours; track changes in UV-Vis absorbance (λmax ~300 nm for nitro groups) .
  • Hydrolytic Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; quantify intact compound using LC-MS .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while maintaining its core scaffold?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by pharmacophore modeling are essential:
  • Substituent Variation : Replace the nitro group with electron-withdrawing groups (e.g., –CF3) to modulate redox potential .
  • Thiadiazole Optimization : Introduce methyl or phenyl groups at the 5-sulfanyl position to improve lipophilicity (logP) .
  • Bioisosteric Replacement : Substitute benzoic acid with sulfonamide moieties to enhance target binding (e.g., IC50 improvements in enzymatic assays) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. anticancer effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., cisplatin) .
  • Purity Validation : Re-evaluate synthetic batches via HPLC-MS; exclude batches with >2% impurities .
  • Mechanistic Profiling : Perform kinase inhibition screens or electrophysiological studies to clarify mode of action .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
  • Electrophilic Reactivity : Localize electron-deficient regions (e.g., nitro group: LUMO ≈ -1.5 eV) .
  • Nucleophilic Attack : Simulate thiol-disulfide exchange kinetics (activation energy <50 kJ/mol) .
  • Solvent Effects : Use COSMO-RS to predict solubility in DMSO or aqueous buffers .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

  • Methodological Answer : Green chemistry principles apply:
  • Catalyst Screening : Test BiCl3 or Fe3O4 nanoparticles to reduce POCl3 usage (target: <10 mol%) .
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer alkylation steps .
  • Waste Analysis : Monitor byproducts (e.g., NH3, H2S) via gas chromatography; implement scrubbers .

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